

# SYBR Green II for Optimal RNA Staining: Application Notes and Protocols

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## Compound of Interest

Compound Name:	Green 2
CAS No.:	1342-13-8
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This document provides detailed application notes and protocols for the optimal use of SYBR Green II as a highly sensitive fluorescent stain for the detection of RNA in electrophoretic gels. SYBR Green II offers a significant improvement in sensitivity over traditional stains like ethidium bromide, making it an ideal choice for applications requiring the detection of low-abundance RNA species.

## Introduction to SYBR Green II

SYBR Green II is a cyanine dye that exhibits a high fluorescence quantum yield upon binding to nucleic acids, particularly RNA.<sup>[1][2][3]</sup> Its remarkable sensitivity can be attributed to a combination of factors, including a superior fluorescence quantum yield, strong binding affinity for RNA, and a significant fluorescence enhancement upon binding.<sup>[1][3][4]</sup> Unlike many other nucleic acid stains, SYBR Green II displays a higher quantum yield when bound to RNA (approximately 0.54) compared to double-stranded DNA (approximately 0.36).<sup>[1][2][3]</sup> This property makes it exceptionally well-suited for RNA analysis. The fluorescence quantum yield

of the RNA/SYBR Green II complex is more than seven times greater than that of the RNA/ethidium bromide complex.[\[1\]\[2\]\[3\]\[4\]](#)

A key advantage of SYBR Green II is its low intrinsic fluorescence, which eliminates the need for a destaining step to remove background fluorescence from the gel.[\[1\]\[3\]\[4\]](#) Furthermore, its fluorescence is not quenched by the presence of common denaturants such as urea and formaldehyde, allowing for direct staining of denaturing gels without prior washing.[\[1\]\[3\]\[4\]\[5\]](#) Staining with SYBR Green II does not interfere with downstream applications like Northern blot analysis, provided that 0.1%–0.3% SDS is included in the prehybridization and hybridization buffers to remove the dye.[\[1\]\[2\]\[5\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative data for the use of SYBR Green II in RNA staining, providing a clear comparison for easy reference.

Table 1: Recommended Staining Conditions

Gel Type	Recommended Dilution of Stock Solution (in TBE buffer, pH 7.5-8.0)	Typical Staining Time
Non-denaturing Agarose/Polyacrylamide Gels	1:10,000	20 - 40 minutes <a href="#">[2]</a>
Denaturing Polyacrylamide/Urea Gels	1:10,000	10 - 40 minutes <a href="#">[2]</a>
Denaturing Agarose/Formaldehyde Gels	1:5,000	20 - 40 minutes <a href="#">[2][4][5]</a>

Table 2: Detection Limits of SYBR Green II for RNA

Illumination Source	Gel Type	Detection Limit per Band
254 nm epi-illumination	Agarose or Polyacrylamide	As little as 100 pg[3][4][5]
300 nm transillumination	Agarose or Polyacrylamide	As little as 500 pg[1][3][4]
254 nm epi-illumination	Denaturing Agarose/Formaldehyde or Polyacrylamide/Urea	Approximately 1 ng[1][2][4][5]
300 nm transillumination	Denaturing Agarose/Formaldehyde or Polyacrylamide/Urea	Approximately 4 ng[1][2][4]

Table 3: Spectral Properties of SYBR Green II

Property	Wavelength (nm)
Maximal Excitation	497[1][2][3][4]
Secondary Excitation Peak	~254[1][2][3][4]
Fluorescence Emission	520[1][2][3][4]

## Experimental Protocols

This section provides detailed methodologies for the key experiments involving SYBR Green II for RNA staining.

### Post-Electrophoresis Staining Protocol

This is the most common and recommended method for staining RNA gels with SYBR Green II.

Materials:

- SYBR Green II RNA Gel Stain (e.g., 10,000X concentrate in DMSO)
- Tris-Borate-EDTA (TBE) buffer (pH 7.5-8.0)
- Staining container (polypropylene is recommended as the stain may adsorb to glass)[2]

- Electrophoresed agarose or polyacrylamide gel containing RNA samples
- Protective gloves and lab coat

Procedure:

- Prepare the Staining Solution:
  - For non-denaturing gels and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution of the SYBR Green II stock solution in TBE buffer.[\[2\]](#)[\[4\]](#)[\[5\]](#)
  - For denaturing agarose/formaldehyde gels, prepare a 1:5,000 dilution of the SYBR Green II stock solution in TBE buffer.[\[2\]](#)[\[4\]](#)[\[5\]](#)
  - Ensure the pH of the TBE buffer is between 7.5 and 8.0 for optimal staining, as SYBR Green II is pH-sensitive.[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Stain the Gel:
  - Carefully place the electrophoresed gel into the staining container.
  - Add a sufficient volume of the staining solution to completely submerge the gel.
  - Protect the staining container from light by covering it with aluminum foil or placing it in a dark area.
  - Agitate the gel gently on a shaker at room temperature for 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels.[\[2\]](#) The optimal staining time may vary depending on the gel thickness and percentage.
- Visualize the Stained Gel:
  - No destaining is required.[\[2\]](#)[\[3\]](#)[\[4\]](#)
  - Carefully remove the gel from the staining solution. A brief wash with deionized water can be performed to remove excess dye.[\[5\]](#)

- Visualize the RNA bands using a UV transilluminator. For the highest sensitivity, use 254 nm epi-illumination.[1][3][4] Standard 300 nm transillumination can also be used.[1][3][4] Blue-light transilluminators are also compatible.[1][3]
- Photography:
  - For optimal results with black and white film, use a SYBR Green gel stain photographic filter.[1][4] Orange-red filters used for ethidium bromide are not recommended.[1][2]

## Pre-Casting Protocol for Agarose Gels

SYBR Green II can be incorporated directly into agarose gels before electrophoresis. This method is generally not recommended for polyacrylamide gels.[5]

Materials:

- SYBR Green II RNA Gel Stain (e.g., 10,000X concentrate in DMSO)
- Agarose
- Electrophoresis buffer (e.g., TBE or MOPS)

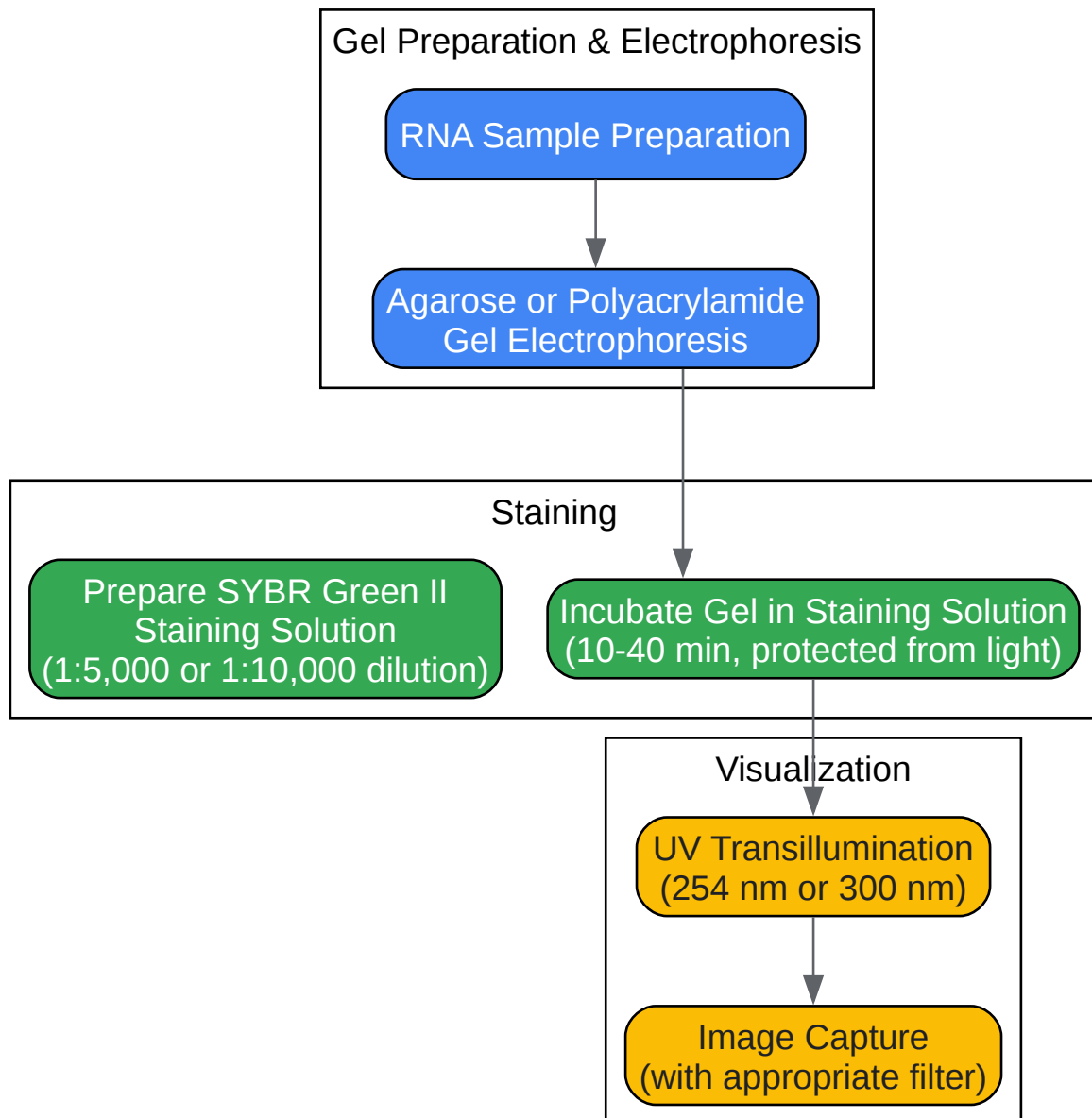
Procedure:

- Prepare the Agarose Solution:
  - Prepare the molten agarose gel solution according to your standard protocol.
- Add SYBR Green II:
  - Cool the molten agarose to approximately 60-70°C.
  - Add SYBR Green II stock solution to the molten agarose to a final dilution of 1:10,000 and mix thoroughly.[5][6]
- Cast the Gel:
  - Pour the agarose solution containing SYBR Green II into the gel casting tray and allow it to solidify.

- Electrophoresis and Visualization:
  - Load your RNA samples and run the gel using your standard protocol.
  - After electrophoresis, visualize the RNA bands directly on a UV transilluminator as described in the post-staining protocol.

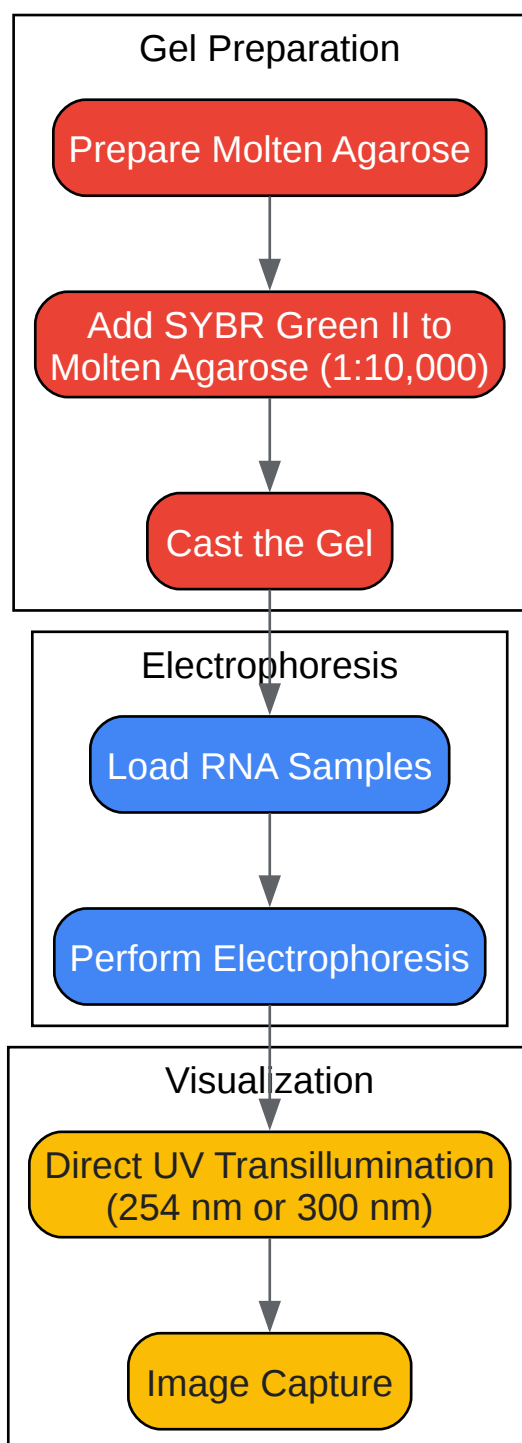
## Experimental Workflows and Diagrams

The following diagrams illustrate the key experimental workflows for RNA staining using SYBR Green II.



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Caption: Post-electrophoresis staining workflow for RNA analysis.



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Caption: Pre-casting workflow for RNA staining in agarose gels.

## Troubleshooting

Issue	Possible Cause	Recommendation
Weak or no signal	Insufficient staining time	Increase incubation time.
Incorrect dilution of SYBR Green II	Verify the dilution factor.	
pH of staining buffer is not optimal	Ensure the TBE buffer pH is between 7.5 and 8.0.[2][4][5]	
Low amount of RNA	Load a higher amount of RNA if possible.	
High background	Staining solution not fresh	Prepare fresh staining solution. The solution can be reused 3-4 times if stored properly in the dark and refrigerated.[2][4]
Incomplete removal of unbound dye	A brief wash with deionized water after staining may help. [5]	
Smeared RNA bands in pre-cast gel	High loading amount of RNA	Reduce the amount of RNA loaded per lane. High amounts (over 100 ng) can cause band shifts.[5]
Fluorescence decrease with increasing miRNA concentration	Self-quenching or inner filter effect	This can occur at very high concentrations of nucleic acid. Dilute the sample to be within the linear range of detection.[7]

## Safety Precautions

SYBR Green II binds to nucleic acids and should be treated as a potential mutagen.[4] Always wear appropriate personal protective equipment, including gloves and a lab coat, when handling the dye. The stock solution is supplied in DMSO, which can facilitate the entry of organic molecules into tissues; therefore, handle the stock solution with extra caution.[4] Dispose of staining solutions and contaminated materials according to your institution's

guidelines for hazardous waste. A common recommendation is to pour the staining solution through activated charcoal before disposal.[2][4]

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